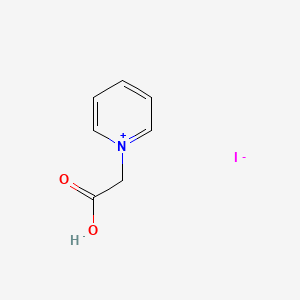

1-(Carboxymethyl)pyridin-1-ium iodide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-pyridin-1-ium-1-ylacetic acid;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.HI/c9-7(10)6-8-4-2-1-3-5-8;/h1-5H,6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIASUSGIPZOBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CC(=O)O.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 Carboxymethyl Pyridin 1 Ium Iodide

Quaternization Reactions for the Formation of 1-(Carboxymethyl)pyridin-1-ium Iodide

The fundamental approach to synthesizing this compound is the direct alkylation of pyridine (B92270) with a haloacetic acid derivative. This reaction, a classic example of a Menschutkin reaction, results in the formation of the pyridinium (B92312) salt.

Conventional Alkylation Routes

The most common and established method for the synthesis of this compound involves the reaction of pyridine with iodoacetic acid or its ester derivatives under conventional heating. A typical procedure involves the reaction of pyridine with ethyl iodoacetate at an elevated temperature, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.

One documented conventional synthesis route involves the reaction of pyridine with ethyl iodoacetate at 70 °C. This initial step forms the ethyl ester of the target compound, which is then subjected to hydrolysis to yield this compound.

| Reactants | Reaction Conditions | Product |

| Pyridine, Ethyl iodoacetate | 70 °C, followed by hydrolysis | This compound |

This two-step process, while effective, necessitates a subsequent hydrolysis step to obtain the final product. Direct alkylation with iodoacetic acid is also a viable, more direct route.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. While specific microwave-assisted protocols for the synthesis of this compound are not extensively detailed in the available literature, the quaternization of various pyridine derivatives with different electrophiles under microwave irradiation has been successfully demonstrated. semanticscholar.orgsrce.hr

For instance, the quaternization of pyridine-4-aldoxime (B7857832) with methyl iodide was achieved in high yield (93%) after only 2 minutes of microwave irradiation at 250 W. semanticscholar.org Similarly, other pyridinium salts have been synthesized efficiently using microwave heating. mdpi.com These examples strongly suggest that a microwave-assisted protocol for the reaction of pyridine with iodoacetic acid or its esters would be a highly effective and rapid method for the synthesis of this compound. The key advantages would be a significant reduction in reaction time and potentially higher yields compared to conventional heating methods.

Synthesis of Structural Analogs and Functionalized Derivatives of this compound

The synthesis of structural analogs and functionalized derivatives of this compound can be achieved by modifying either the pyridine ring or the carboxymethyl group.

Modification of the Pyridine Ring: Substituted pyridines can be used as starting materials in the quaternization reaction with iodoacetic acid. This approach allows for the introduction of various functional groups onto the pyridine ring, leading to a diverse range of analogs. For example, the use of picolines (methylpyridines) or other substituted pyridines would result in the corresponding substituted 1-(carboxymethyl)pyridinium iodides.

Modification of the Alkylating Agent: While the focus is on the carboxymethyl group, using other halo-functionalized carboxylic acids would lead to different N-substituted pyridinium salts. For instance, reacting pyridine with 2-iodopropionic acid would yield 1-(1-carboxyethyl)pyridin-1-ium iodide.

The synthesis of pyridinium salts with various functional groups has been widely reported, indicating the broad scope for creating derivatives of this compound. nih.gov

Optimization of Reaction Conditions and Yield Efficacy

The efficiency and yield of the synthesis of this compound are influenced by several factors, including the choice of reactants, solvent, temperature, and reaction time.

Reactant Choice: The reactivity of the haloacetic acid derivative plays a crucial role. Iodoacetic acid is generally more reactive than bromoacetic acid, which in turn is more reactive than chloroacetic acid. The use of iodoacetic acid or its esters typically leads to higher yields and faster reaction rates in the quaternization of pyridine.

Solvent Effects: The choice of solvent can significantly impact the rate of the Menschutkin reaction. Polar aprotic solvents are often preferred for such reactions as they can stabilize the charged transition state, thereby accelerating the reaction. Solvents such as acetonitrile, DMF, and DMSO are commonly used for the N-alkylation of pyridines.

Temperature and Reaction Time: As with most chemical reactions, temperature is a critical parameter. Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can lead to side reactions and decomposition of the product. Optimization studies are necessary to determine the ideal temperature that balances reaction rate and product stability. Microwave-assisted synthesis offers a significant advantage here by allowing for rapid heating to the desired temperature, often resulting in shorter reaction times and improved yields. mdpi.com

The table below summarizes the general influence of various parameters on the synthesis of pyridinium salts.

| Parameter | Effect on Reaction | Considerations |

| Halogen in Alkylating Agent | I > Br > Cl (Reactivity) | Iodoacetates are more reactive but may be more expensive. |

| Solvent Polarity | Polar aprotic solvents generally increase reaction rate. | Solvent should be inert to the reactants and products. |

| Temperature | Higher temperature increases reaction rate. | Potential for side reactions and decomposition at very high temperatures. |

| Reaction Time | Dependent on other conditions. | Microwave irradiation can significantly reduce reaction times. |

Systematic optimization of these parameters is crucial for achieving high yields and purity of this compound.

Advanced Structural Elucidation and Spectroscopic Characterization of 1 Carboxymethyl Pyridin 1 Ium Iodide

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. While a complete single-crystal X-ray structure for 1-(Carboxymethyl)pyridin-1-ium iodide has not been extensively reported, analysis of its powder X-ray diffraction (XRD) pattern and comparison with closely related structures provide valuable insights into its solid-state conformation.

The powder XRD pattern of this compound has been reported, confirming its crystalline nature. researchgate.net For detailed structural parameters, a closely related compound, 1,1′-bis(carboxymethyl)-4,4′-bipyridinium tetrafluoroborate, offers a model for the pyridinium-carboxymethyl moiety. The crystallographic data for this related compound is presented in the table below. It is important to note that these parameters are for a different molecule and are used here for illustrative purposes to indicate the type of data obtained from single-crystal X-ray diffraction.

| Parameter | Value for a Related Bipyridinium Salt |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234 (4) |

| b (Å) | 11.4567 (5) |

| c (Å) | 13.5432 (6) |

| α (°) | 90 |

| β (°) | 109.876 (2) |

| γ (°) | 90 |

| Volume (ų) | 1478.9 (1) |

| Z | 4 |

Data for 2-[1′-(carboxymethyl)-4,4′-bipyridine-1,1′-diium-1-yl]acetate tetrafluoroborate.

The molecular conformation of pyridinium (B92312) salts is characterized by the orientation of the substituent relative to the pyridinium ring. In the case of this compound, the key torsion angle would be that which describes the rotation around the N-CH₂ bond. Analysis of related structures, such as 4-thiocarbamoylpyridin-1-ium iodide, reveals that the substituent group is often twisted with respect to the pyridinium ring. nih.gov For instance, in one of the independent cations of 4-thiocarbamoylpyridin-1-ium iodide, the dihedral angle between the pyridinium ring and the thioamide group is 28.9 (2)°, while in the other it is 33.5 (2)°. nih.gov This suggests that the carboxymethyl group in this compound is also likely to be non-planar with the pyridinium ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure of organic compounds in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

The structure of this compound has been confirmed by ¹H and ¹³C NMR spectroscopy. researchgate.net While a detailed spectral assignment is not available in the cited literature, a representative interpretation based on the known chemical shifts of pyridinium salts and carboxylic acids is presented below.

¹H NMR:

The protons on the pyridinium ring are expected to appear in the downfield region (typically δ 7.5-9.0 ppm) due to the deshielding effect of the positively charged nitrogen atom. The protons ortho to the nitrogen (H-2 and H-6) would be the most deshielded, followed by the para proton (H-4), and then the meta protons (H-3 and H-5).

The methylene protons (N-CH₂) adjacent to the pyridinium nitrogen would also be deshielded and are expected to appear as a singlet in the range of δ 5.0-6.0 ppm.

The acidic proton of the carboxylic acid group (-COOH) is expected to be a broad singlet at a chemical shift greater than δ 10 ppm, and its position can be highly dependent on the solvent and concentration.

¹³C NMR:

The carbon atoms of the pyridinium ring are expected in the aromatic region of the spectrum (δ 120-150 ppm). Similar to the proton spectrum, the carbons ortho and para to the nitrogen will be the most deshielded.

The methylene carbon (N-CH₂) is expected to appear around δ 60-70 ppm.

The carbonyl carbon of the carboxylic acid group (-COOH) is expected to be the most downfield signal, typically in the range of δ 160-180 ppm.

A summary of expected chemical shifts is provided in the table below.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyridinium H-2,6 | ~8.8-9.2 (doublet) | ~145-150 |

| Pyridinium H-4 | ~8.2-8.5 (triplet) | ~140-145 |

| Pyridinium H-3,5 | ~7.8-8.1 (triplet) | ~125-130 |

| N-CH₂ | ~5.5-5.8 (singlet) | ~60-65 |

| COOH | >10 (broad singlet) | ~165-170 |

To unambiguously assign the ¹H and ¹³C NMR signals and to determine the connectivity between atoms, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: A ¹H-¹H COSY spectrum would show correlations between adjacent protons on the pyridinium ring, confirming their coupling network (e.g., correlations between H-2/H-3 and H-3/H-4).

HMBC: A ¹H-¹³C HMBC spectrum would reveal long-range correlations (typically over 2-3 bonds) between protons and carbons. For instance, correlations would be expected between the methylene protons (N-CH₂) and the pyridinium carbons (C-2, C-6) as well as the carbonyl carbon (COOH).

Vibrational Spectroscopy (Fourier Transform Infrared)

Fourier Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. The FT-IR spectrum of the related compound, 1-(carboxymethyl)pyridinium chloride, has been reported and can be used to infer the vibrational characteristics of the iodide salt. researchgate.net

The key vibrational bands for this compound are expected to be:

O-H Stretch: A broad absorption band in the region of 3400-2500 cm⁻¹ is characteristic of the stretching vibration of the carboxylic acid O-H group, often overlapping with C-H stretching bands.

C-H Stretch: Aromatic C-H stretching vibrations of the pyridinium ring are expected to appear around 3100-3000 cm⁻¹. Aliphatic C-H stretching of the methylene group would be observed around 2900-3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid.

C=C and C=N Stretches: Vibrations of the pyridinium ring are expected in the 1600-1400 cm⁻¹ region.

A summary of the expected FT-IR absorption bands is presented below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3400 - 2500 (broad) |

| C-H stretch (Aromatic) | 3100 - 3000 |

| C-H stretch (Aliphatic) | 3000 - 2900 |

| C=O stretch (Carboxylic Acid) | 1750 - 1700 (strong, sharp) |

| C=C and C=N stretches (Pyridinium Ring) | 1600 - 1400 |

Assignment of Characteristic Functional Group Vibrations

The vibrational spectrum of this compound, typically analyzed using Fourier-transform infrared (FTIR) and Raman spectroscopy, reveals key functional groups present in the molecule. The interpretation of these spectra relies on the characteristic vibrational frequencies of specific bonds and molecular substructures.

The presence of the carboxylic acid group is prominently indicated by a strong and broad absorption band in the FTIR spectrum, typically observed in the region of 2500-3300 cm⁻¹. This broadness is a result of the O-H stretching vibration involved in hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a sharp and intense absorption peak, generally found between 1700 and 1725 cm⁻¹.

The pyridinium ring exhibits a series of characteristic vibrations. The C-H stretching vibrations of the aromatic ring are typically observed in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations within the pyridinium ring result in a set of sharp absorption bands in the 1485-1650 cm⁻¹ range. Furthermore, the in-plane and out-of-plane C-H bending vibrations of the pyridinium ring can be observed at lower frequencies.

The methylene (-CH₂-) group connecting the pyridinium ring and the carboxyl group displays characteristic stretching and bending vibrations. The asymmetric and symmetric C-H stretching vibrations of the methylene group are expected to appear in the 2900-3000 cm⁻¹ region. The scissoring (bending) vibration of the CH₂ group is typically found around 1450 cm⁻¹.

While specific experimental data for this compound is not extensively published, the expected vibrational frequencies can be tabulated based on the analysis of similar pyridinium salts and general spectroscopic principles.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch (H-bonded) | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

| Pyridinium Ring | Aromatic C-H Stretch | 3000-3100 |

| Pyridinium Ring | C=C and C=N Stretch | 1485-1650 |

| Methylene Group | Asymmetric & Symmetric C-H Stretch | 2900-3000 |

| Methylene Group | CH₂ Scissoring | ~1450 |

Mass Spectrometry Techniques for Molecular Integrity

Mass spectrometry is a powerful analytical technique used to confirm the molecular weight and structural integrity of this compound. By ionizing the compound and analyzing the mass-to-charge ratio (m/z) of the resulting ions, valuable information about the parent molecule and its fragmentation pattern can be obtained.

For this compound, with a chemical formula of C₇H₈INO₂, the expected exact mass of the cation [M]⁺, which is 1-(Carboxymethyl)pyridin-1-ium, is approximately 138.05 g/mol . The iodide anion (I⁻) has a mass of approximately 126.9 g/mol . In a typical mass spectrum, the cationic part of the salt is observed.

The fragmentation of the 1-(Carboxymethyl)pyridin-1-ium cation under mass spectrometry conditions can provide further structural confirmation. Common fragmentation pathways for such molecules include the loss of neutral molecules like carbon dioxide (CO₂) from the carboxylic acid group, or cleavage of the bond between the methylene group and the pyridinium ring.

A plausible fragmentation pattern for the 1-(Carboxymethyl)pyridin-1-ium cation is outlined below:

| Ion | m/z (approximate) | Proposed Fragmentation Pathway |

| [C₇H₈NO₂]⁺ | 138 | Molecular ion (cation) |

| [C₆H₈N]⁺ | 94 | Loss of CO₂ (44 Da) |

| [C₅H₅N]⁺ | 79 | Cleavage of the carboxymethyl group, loss of CH₂COOH (59 Da) |

| [C₅H₆N]⁺ | 80 | Pyridinium ion |

Photophysical Characterization and Electronic Transitions

The photophysical properties of this compound are governed by its electronic structure and the transitions that can occur upon absorption of light. These properties are typically investigated using absorption and emission spectroscopy.

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is expected to show characteristic absorption bands corresponding to electronic transitions within the pyridinium ring. Pyridinium derivatives typically exhibit π → π* transitions, which are responsible for strong absorption in the UV region. The presence of the carboxymethyl group may cause a slight shift in the absorption maximum compared to unsubstituted pyridine (B92270).

Upon excitation with light of an appropriate wavelength, the molecule can transition to an excited state. It can then relax back to the ground state through various pathways, including the emission of light, a process known as fluorescence. The emission spectrum will show a peak at a longer wavelength than the absorption peak, a phenomenon known as the Stokes shift.

| Parameter | Hypothetical Value |

| Absorption Maximum (λabs) | ~260 nm |

| Emission Maximum (λem) | ~350 nm |

Pyridinium salts, particularly those with electron-donating or electron-withdrawing substituents, can exhibit intramolecular charge transfer (ICT) upon photoexcitation. In the case of this compound, the pyridinium ring acts as an electron acceptor, while the carboxymethyl group can have a modest electron-donating character.

Upon absorption of a photon, an electron can be promoted from a molecular orbital primarily located on the carboxymethyl group to an orbital associated with the pyridinium ring. This results in a separation of charge within the molecule, creating an excited state with a larger dipole moment than the ground state. The extent of this charge transfer can be influenced by the solvent polarity, with more polar solvents often stabilizing the charge-separated excited state.

The Stokes shift is the difference in energy (or wavelength) between the position of the band maximum of the absorption and the band maximum of the emission. It is a fundamental parameter in fluorescence spectroscopy and provides insights into the structural and electronic differences between the ground and excited states of a molecule.

The Stokes shift (Δν) can be calculated using the following equation:

Δν = (1/λabs) - (1/λem)

where λabs is the absorption maximum and λem is the emission maximum.

A large Stokes shift is often indicative of a significant change in the geometry or electronic distribution of the molecule upon excitation. In the context of this compound, a substantial Stokes shift could be attributed to the occurrence of intramolecular charge transfer in the excited state. The charge redistribution in the ICT state leads to a different equilibrium geometry compared to the ground state, resulting in a lower energy emission.

Using the hypothetical absorption and emission data from the previous section, the Stokes shift can be estimated:

| Parameter | Hypothetical Value |

| λabs | 260 nm |

| λem | 350 nm |

| Stokes Shift (nm) | 90 nm |

| Stokes Shift (cm⁻¹) | ~10400 cm⁻¹ |

This significant Stokes shift would suggest a pronounced ICT character in the excited state of this compound, highlighting the interplay between its structural components and photophysical behavior.

Chemical Reactivity and Mechanistic Studies of 1 Carboxymethyl Pyridin 1 Ium Iodide

Role in Ring-Opening and Rearrangement Processes

The reactivity of pyridinium (B92312) salts in ring-opening reactions is a well-established area of organic chemistry, most notably exemplified by the Zincke reaction. In this reaction, N-aryl or N-alkyl pyridinium salts react with amines to open the pyridine (B92270) ring, forming a "Zincke aldehyde." However, specific studies detailing the role of 1-(Carboxymethyl)pyridin-1-ium iodide as a substrate in such ring-opening and rearrangement processes are not extensively reported in the available scientific literature. Its application is more commonly observed as a catalyst facilitating the transformation of other molecules.

Iodine plays a significant role in organic synthesis, acting as a catalyst or reagent in the formation of various heterocyclic compounds. These reactions often proceed through iodonium (B1229267) intermediates, which can then undergo intramolecular cyclization. While there is a broad body of research on iodine-mediated synthesis of heterocycles from a variety of starting materials, specific examples of this compound itself undergoing such transformations to yield diverse heterocycles are not well-documented.

Generally, iodine-mediated reactions can lead to the formation of heterocycles such as indolizines from appropriate pyridine derivatives. The reaction mechanism typically involves the formation of an N-ylide from the pyridinium salt, which can then react with an alkyne in the presence of iodine. However, the specific reaction pathways and resulting heterocyclic structures from this compound have not been a focus of published research.

General Reactivity Profiles in Organic Synthesis (e.g., Oxidation, Reduction, Substitution)

A general reactivity profile for this compound, encompassing its behavior in oxidation, reduction, and substitution reactions, has not been systematically investigated. However, inferences can be drawn from the known reactivity of other pyridinium salts.

Oxidation: The pyridinium ring is generally resistant to oxidation. Under harsh conditions, oxidation could potentially lead to the formation of pyridones or ring-opened products. The carboxymethyl substituent might also be susceptible to oxidative decarboxylation.

Reduction: The reduction of pyridinium salts is a more common transformation. Depending on the reducing agent and reaction conditions, various products can be obtained. For instance, reduction with sodium borohydride (B1222165) typically yields dihydropyridines, while catalytic hydrogenation can lead to the corresponding piperidine. The electrochemical reduction of pyridinium cations has also been studied, often in the context of CO2 reduction catalysis. Specific studies on the reduction of this compound and the characterization of its reduction products are scarce.

Substitution: The pyridinium ring is highly electron-deficient, making it susceptible to nucleophilic attack, which can lead to substitution or ring-opening, as discussed in the context of the Zincke reaction. Electrophilic substitution on the pyridinium ring is generally difficult due to its electron-poor nature.

The following table summarizes the expected general reactivity, though it is not based on specific experimental data for this compound.

| Reaction Type | Expected Reactivity of Pyridinium Ring | Potential Influence of Carboxymethyl Group |

| Oxidation | Generally resistant | Potential for oxidative decarboxylation |

| Reduction | Susceptible to reduction to dihydropyridines or piperidines | May influence regioselectivity of reduction |

| Nucleophilic Substitution | Susceptible to nucleophilic attack, potentially leading to ring-opening | The carboxylate could act as an internal nucleophile under certain conditions |

| Electrophilic Substitution | Generally unreactive | Deactivating effect on the ring |

Investigation of Elementary Steps and Transition States in Key Transformations

Detailed mechanistic studies involving the investigation of elementary steps and the characterization of transition states are typically carried out using a combination of experimental kinetics and computational chemistry. Such in-depth analyses for key transformations involving this compound as a reactant are not available in the current body of scientific literature. Computational studies on pyridinium salts have been performed in other contexts, such as their interaction with surfaces for catalysis or their photophysical properties, but not to elucidate the reaction mechanisms of this compound itself. The exploration of its reaction pathways, intermediates, and transition state geometries and energies remains an area for future research.

Catalytic Applications of 1 Carboxymethyl Pyridin 1 Ium Iodide

Organocatalysis in Multicomponent and Cascade Reactions

The structure of 1-(Carboxymethyl)pyridin-1-ium iodide renders it an effective organocatalyst for complex reactions that involve the formation of multiple bonds in a single operation. These reactions, often termed multicomponent or cascade (domino) reactions, are highly valued in organic synthesis for their efficiency and atom economy.

A notable application of this compound is in the synthesis of spiropyran derivatives through a one-pot domino Knoevenagel–Michael–cyclization reaction. nih.gov This process typically involves the reaction of isatin (B1672199) derivatives or acenaphthenquinone with malononitrile (B47326) and a 1,3-dicarbonyl compound. The pyridinium (B92312) salt acts as a nanostructured catalyst, facilitating the sequential reactions in an efficient and green manner, often using water as a solvent under reflux conditions. nih.govresearchgate.net

The catalytic prowess of this compound in this synthesis is demonstrated by the high yields and relatively short reaction times. For instance, the reaction of isatin, malononitrile, and dimedone in the presence of the catalyst in water produces the corresponding spiropyran in excellent yield. The catalyst's effectiveness is attributed to its ability to activate the substrates and facilitate the cascade of reactions leading to the complex spiropyran framework. nih.gov

Below is a table summarizing the results of the this compound catalyzed synthesis of various spiropyran derivatives.

Table 1: Synthesis of Spiropyran Derivatives Catalyzed by this compound

| Entry | Isatin Derivative | 1,3-Dicarbonyl Compound | Product | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Isatin | Dimedone | Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-2-one derivative | 30 | 96 |

| 2 | N-Methylisatin | Dimedone | N-Methyl-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-2-one derivative | 35 | 94 |

| 3 | 5-Bromoisatin | Dimedone | 5-Bromo-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-2-one derivative | 40 | 92 |

| 4 | Isatin | 1,3-Indandione | Spiro[indoline-3,2'-pyrano[3,2-c]chromene]-2,5'-dione derivative | 45 | 90 |

Application in Carbon Dioxide Fixation Processes

The chemical fixation of carbon dioxide is a critical area of research aimed at mitigating its environmental impact. Pyridinium iodide salts, in general, have been investigated as effective catalysts for the cycloaddition of CO2 to epoxides, yielding valuable cyclic carbonates. nih.govnih.gov This process is a significant pathway for CO2 utilization. The catalytic cycle often involves the iodide anion acting as a nucleophile to open the epoxide ring, followed by the insertion of CO2 and subsequent cyclization. The pyridinium cation is thought to activate the epoxide through hydrogen bonding.

While specific studies detailing the use of this compound in CO2 fixation are not extensively documented, the catalytic activity of structurally similar pyridinium iodides suggests its potential in this application. nih.gov For example, DFT studies on pyridinium iodide and its derivatives have shown their potential to catalyze the coupling of CO2 and propylene (B89431) oxide. nih.govresearchgate.net The presence of the carboxymethyl group could potentially enhance the catalytic activity through additional hydrogen bonding interactions.

The table below presents representative data for the catalytic performance of various pyridinium-based systems in the cycloaddition of CO2 to epoxides, illustrating the general effectiveness of this class of catalysts.

Table 2: Catalytic Activity of Pyridinium Salts in CO2 Cycloaddition with Epoxides

| Catalyst | Epoxide | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Pyridinium Iodide | Propylene Oxide | 120 | 10 | 12 | 85 |

| 2-Hydroxypyridinium Iodide | Propylene Oxide | 120 | 10 | 12 | 92 |

| Polyhydroxylated Pyridinium Iodide | Styrene Oxide | 75 | 1 | 24 | >95 |

Assessment of Reusability and Heterogenization Strategies for Catalytic Systems

A key advantage of this compound is its reusability. In the synthesis of spiropyrans, the catalyst can be recovered after the reaction, typically by filtration, and reused in subsequent runs without a significant loss of its catalytic efficiency. researchgate.net Studies have shown that the catalyst can be reused for at least five cycles while maintaining high product yields, which is economically and environmentally beneficial.

To further enhance the reusability and ease of separation of pyridinium-based catalysts, various heterogenization strategies are being explored. These strategies involve immobilizing the homogeneous catalyst onto a solid support. Common approaches include:

Anchoring to Solid Supports: Covalently grafting the pyridinium salt onto materials like silica, polymers, or magnetic nanoparticles. This allows for easy recovery of the catalyst by filtration or magnetic separation.

Ionic Anchoring: Utilizing ionic interactions to bind the catalyst to a charged support material. researchgate.net

Precipitation and Encapsulation: Designing the catalytic system to precipitate out at the end of the reaction or encapsulating it within a porous matrix like a metal-organic framework (MOF).

While specific examples of the heterogenization of this compound are not widely reported, these general strategies for pyridinium-based catalysts offer a clear pathway for developing more robust and recyclable catalytic systems based on this compound. researchgate.net The development of such heterogeneous catalysts is crucial for their application in large-scale industrial processes.

Applications in Advanced Materials Science Utilizing Pyridinium Iodide Structures

Precursor Role in Perovskite-Based Opto-Electronic Systems

Pyridinium (B92312) iodide structures are increasingly recognized for their significant contributions as precursors and additives in the fabrication of perovskite-based opto-electronic devices, most notably perovskite solar cells (PSCs). These materials play a crucial role in enhancing the performance and stability of PSCs. The incorporation of organic halide salts like pyridinium iodide serves to modulate the properties of the perovskite layer, leading to more efficient and durable devices. greatcellsolarmaterials.com

A critical challenge in the development of high-performance perovskite solar cells is the prevalence of ionic defects at the surface and grain boundaries of the perovskite film. These defects act as sites for non-radiative recombination, which is detrimental to both the efficiency and long-term stability of the solar cells. Pyridinium iodide and its derivatives have emerged as effective agents for surface defect passivation. researchgate.nettechscience.cn

Research has shown that organic halide salts such as pyridinium iodide (PyI) can be employed to treat the surface of perovskite films. researchgate.net Unlike Lewis bases such as pyridine (B92270), which primarily interact with under-coordinated lead ions (Pb²⁺), zwitterionic molecules like certain pyridinium iodides can passivate both positively and negatively charged defects. researchgate.net For instance, the pyridinium cation can fill negatively charged iodine vacancies, while the iodide anion can interact with positively charged defects. This dual-passivation capability leads to a significant reduction in defect densities and suppresses non-radiative recombination. researchgate.net

The application of pyridinium iodide treatment has been demonstrated to result in smoother perovskite surfaces and improved device performance. For example, PyI-treated planar perovskite solar cells have achieved efficiencies of 21.42% with a high open-circuit voltage (VOC) of 1.187 V, a notable improvement over untreated devices which showed an efficiency of 18.83%. researchgate.net Furthermore, pyridine-based organic molecules can help control the crystallization process of the perovskite film, leading to enhanced crystal quality and further reducing defect formation. researchgate.net The strong interaction between bidentate anchoring groups in some pyridine derivatives and the uncoordinated Pb²⁺ ions minimizes perovskite defects, leading to enhanced power conversion efficiency and long-term stability. acs.org

Table 1: Performance of Perovskite Solar Cells with and without Pyridinium Iodide Treatment

| Treatment | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) |

| No Treatment | 18.83% | Not specified |

| Pyridine (Py) Treatment | 20.37% | Not specified |

| Pyridinium Iodide (PyI) Treatment | 21.42% | 1.187 V |

Components in Electrochemical Energy Storage Systems (e.g., Redox Flow Batteries)

Pyridinium-based compounds are promising candidates for electrolytes in electrochemical energy storage systems, particularly in aqueous organic redox flow batteries (AORFBs). nih.govnih.gov Their tunable redox properties and good solubility in aqueous solutions make them attractive for large-scale energy storage applications. nih.gov The core pyridinium structure can be chemically modified to adjust its electrochemical characteristics. nih.gov

A key challenge in the operation of redox flow batteries is maintaining the stability of the electroactive species in their various oxidation states. For pyridinium-based electrolytes, capacity fade can be linked to the formation of reactive free radical species. nih.govcam.ac.uk Research has shown that π-dimerization between pyridinium radicals can play a crucial role in suppressing their reactivity with trace impurities like dissolved oxygen, which is a significant finding that contrasts with previous assumptions about the role of such dimers. nih.govcam.ac.uk This association-mediated air tolerance is a critical step towards developing redox flow batteries that can operate without stringent anaerobic conditions. nih.gov

By designing and synthesizing a library of extended bispyridinium compounds, researchers have been able to systematically investigate their redox behavior. nih.gov This has led to the identification of the singlet-triplet free energy gap as a descriptor that can predict the onset of previously unidentified capacity fade mechanisms. nih.govnih.gov Understanding these mechanisms allows for the development of strategies to mitigate capacity loss. For instance, controlling the propensity for intra- and intermolecular pairing of free radicals can control the reactivity of the reduced species, enabling more stable battery operation even in the presence of air. nih.govnih.gov The use of dicationic pyridinium salts has also been explored to create highly stable and soluble anolytes for nonaqueous redox flow batteries, addressing issues of crossover and stability. bohrium.comresearchgate.net

Engineering of Functional Materials from Pyridinium Salts

The versatility of pyridinium salts extends beyond energy applications into the broader field of functional materials engineering. Their ionic nature and the ability to introduce various functional groups onto the pyridinium ring allow for the design of materials with specific properties and applications. ontosight.airsc.org

Pyridinium salts are key components in the synthesis of ionic liquids, which are valued as green solvents and electrolytes in electrochemistry due to their low vapor pressure and high thermal stability. ontosight.aialfa-chemistry.com The structure of the pyridinium cation and the choice of the counter-anion can be tailored to control the physical and chemical properties of the resulting ionic liquid. alfa-chemistry.com

Furthermore, poly(pyridinium salt)s have been synthesized and shown to exhibit interesting optical and liquid-crystalline properties. nih.gov These polymers can be used in the development of electrochromic materials for applications like smart windows, owing to the redox properties of the ionic moieties in the main chain. nih.gov They have also been investigated for their potential in nonlinear optics and as components in biosensors for the detection of biomolecules. nih.gov The electrostatic interactions of poly(pyridinium salt)s make them suitable for the layer-by-layer assembly of multilayer functional materials with various anionic polymers. nih.gov The synthesis of functionalized pyridinium salts with diverse reactive groups opens up possibilities for their use as intermediates in the creation of complex molecules and materials. researchgate.netnih.gov

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a pivotal tool in elucidating the intrinsic properties of the 1-(carboxymethyl)pyridinium cation. By modeling the electronic density, researchers have been able to predict various molecular characteristics with a high degree of accuracy.

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO Energetics)

DFT calculations, typically employing the B3LYP functional with a 6-311++G(d,p) basis set, have been utilized to determine the optimized molecular geometry of 1-(carboxymethyl)pyridinium halides (such as the chloride and bromide analogues). These studies reveal a non-planar and unsymmetrical structure. The pyridine (B92270) ring and the carboxymethyl group are oriented at a significant dihedral angle to each other.

A key aspect of the electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in determining the chemical reactivity and kinetic stability of a molecule. A larger HOMO-LUMO energy gap generally implies higher stability and lower chemical reactivity.

For the 1-(carboxymethyl)pyridinium cation, DFT calculations have determined specific energy values for these orbitals. The HOMO is the highest energy orbital containing electrons and represents the ability to donate electrons, while the LUMO is the lowest energy orbital devoid of electrons and signifies the ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing molecular stability.

| Parameter | Value |

|---|---|

| EHOMO (eV) | -0.451 |

| ELUMO (eV) | -0.254 |

| Energy Gap (ΔE) (eV) | 0.197 |

| Chemical Potential (μ) (eV) | -0.352 |

| Hardness (η) (eV) | 0.099 |

| Electrophilicity Index (ω) (eV) | 0.629 |

| Electronegativity (χ) (eV) | 0.352 |

Prediction of Spectroscopic Properties and Chemical Activity Descriptors

DFT calculations have also been successfully employed to predict spectroscopic properties, such as vibrational frequencies (FT-IR and Raman) and NMR chemical shifts, for 1-(carboxymethyl)pyridinium halides. The calculated vibrational spectra generally show good agreement with experimental data, aiding in the assignment of vibrational modes to specific molecular motions.

Furthermore, the HOMO and LUMO energies are used to calculate various global reactivity descriptors, also known as chemical activity descriptors. These parameters provide a quantitative measure of the chemical reactivity and stability of the molecule. Key descriptors include:

Chemical Potential (μ): Describes the escaping tendency of electrons from a system.

Hardness (η): Measures the resistance to change in electron distribution or charge transfer.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Electronegativity (χ): Represents the power of an atom or group of atoms to attract electrons.

These descriptors are invaluable for understanding the reactivity patterns of the 1-(carboxymethyl)pyridinium cation in various chemical environments.

Molecular Dynamics (MD) Simulations for Interfacial and Solution-Phase Behavior

While specific Molecular Dynamics (MD) simulation studies focused solely on 1-(carboxymethyl)pyridin-1-ium iodide are not extensively documented in the reviewed literature, the general principles of MD simulations are highly relevant for understanding its behavior in condensed phases. MD simulations model the time-dependent behavior of a molecular system, providing insights into dynamic processes, structural organization, and thermodynamic properties.

For ionic liquids and salts containing the 1-(carboxymethyl)pyridinium cation, MD simulations could be employed to investigate:

Solution Structure: The arrangement of cations and anions in solution, including the formation of ion pairs and larger aggregates.

Solvation Dynamics: The interaction of the cation with solvent molecules, revealing details about the solvation shell structure and dynamics.

Interfacial Behavior: The orientation and organization of the ions at interfaces, such as liquid-vapor or liquid-solid interfaces. This is particularly important for applications where surface activity is a key factor.

Transport Properties: The calculation of diffusion coefficients, viscosity, and ionic conductivity, which are crucial for understanding the material's performance in various applications.

These simulations would typically involve defining a force field that accurately describes the interatomic and intermolecular interactions of the 1-(carboxymethyl)pyridinium and iodide ions, as well as any solvent molecules present.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics and Photophysics

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. It allows for the calculation of excitation energies, which correspond to the absorption of light, and provides insights into the nature of electronic transitions and subsequent photophysical and photochemical processes.

For this compound, TD-DFT calculations could be instrumental in understanding its photophysical properties. Key areas of investigation would include:

Electronic Absorption Spectra: Prediction of the UV-Visible absorption spectrum by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states.

Nature of Electronic Transitions: Analysis of the molecular orbitals involved in the electronic transitions to characterize them as, for example, π-π* or n-π* transitions.

Excited State Geometry: Optimization of the molecular geometry in the excited state to understand how the molecule's structure changes upon photoexcitation.

Excited State Dynamics: Investigation of potential energy surfaces of excited states to explore possible decay pathways, such as fluorescence, phosphorescence, or non-radiative decay, including the possibility of excited-state intramolecular proton transfer (ESIPT).

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions in the crystalline state. By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates, it provides a detailed picture of how molecules interact with their neighbors.

A study on 1-(carboxymethyl)pyridinium perchlorate (B79767), a close analogue of the iodide salt, has utilized Hirshfeld surface analysis to map its intermolecular interactions. The analysis generates a 3D surface around the molecule, color-coded to indicate the nature and strength of the intermolecular contacts. The associated 2D fingerprint plots provide a quantitative summary of these interactions.

The key findings from the Hirshfeld surface analysis of the 1-(carboxymethyl)pyridinium cation in its perchlorate salt highlight the prevalence of several types of interactions that are also expected to be significant in the iodide salt:

O···H/H···O Interactions: These are the most prominent interactions, indicative of strong hydrogen bonding between the carboxylic acid group of one cation and neighboring anions or cations.

H···H Interactions: A significant portion of the surface is involved in van der Waals contacts between hydrogen atoms on adjacent molecules.

Supramolecular Chemistry and Crystal Engineering with 1 Carboxymethyl Pyridin 1 Ium Iodide

Design and Analysis of Hydrogen-Bonded Networks and Chains

The crystal structure of 1-(carboxymethyl)pyridin-1-ium iodide is significantly influenced by a variety of hydrogen bonds, which act as the primary organizing forces in the formation of extended networks and chains. The presence of a carboxylic acid group on the cation and the iodide anion provides the necessary donor and acceptor sites for these interactions.

One of the key hydrogen bonding motifs observed in similar structures is the interaction between the carboxylic acid's hydroxyl group and the iodide anion (O-H···I). This type of hydrogen bond is a significant factor in the crystal packing of related compounds. For instance, in the crystal structure of 4-(2-carboxyvinyl)pyridinium iodide, a near-linear O-H···I hydrogen bond is observed, contributing to the formation of a two-dimensional network. nih.gov Similarly, in 3-amino-5-carboxypyridin-1-ium iodide, weak O-H···I interactions are present. researchgate.net

In some related structures, such as 1-(carboxymethyl)pyridin-ium bis(trifluoromethylsulfonyl)imide, the carboxylic acid groups of two cations can form doubly hydrogen-bonded cationic dimers. nih.gov This indicates a strong tendency for the carboxymethyl groups to self-associate, a feature that could also be present in the iodide salt, potentially competing with cation-anion hydrogen bonds.

The formation of one-dimensional chains is a common theme in the crystal structures of pyridinium (B92312) salts. In 1,1′-bis(carboxymethyl)-4,4′-bipyridinium derivatives, cations are linked by intermolecular hydrogen-bonding interactions between the carboxylic acid and the deprotonated carboxylate group to give one-dimensional zigzag chains. nih.gov A similar chain formation can be anticipated for this compound, driven by a combination of O-H···I and C-H···O/I interactions.

The following table summarizes typical hydrogen bond parameters observed in related crystal structures, which can be considered representative for this compound.

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Reference |

| O-H···I | - | near-linear | nih.gov |

| N-H···I | 3.48 | - | nih.gov |

| C-H···O | - | - | nih.gov |

| C-H···I | - | - | nih.gov |

| O-H···O | - | - | researchgate.net |

Investigation of Non-Covalent Interactions (e.g., C-H···I, I···I, C-H···O Interactions)

C-H···I Interactions: The acidic protons of the pyridinium ring can act as hydrogen bond donors to the iodide anion. These C-H···I interactions are prevalent in the crystal structures of organic iodides. For example, in 4-thiocarbamoylpyridin-1-ium iodide, C-H···I hydrogen bonds contribute to the formation of a three-dimensional network. nih.gov The geometry of these interactions can vary, but they generally involve distances between the hydrogen and iodide ions that are shorter than the sum of their van der Waals radii.

I···I Interactions: Halogen bonding, particularly involving iodine, is a well-documented non-covalent interaction. In the crystal structure of 1-carboxymethyl-3-iodo-1-pyridinium–iodide–(3-iodo-1-pyridinio)acetate, I···I interactions are observed between the iodide anion and the iodine atom of the cation, linking the residues to form zigzag chains. researchgate.net This type of interaction is characterized by a distance between the iodine atoms that is less than the sum of their van der Waals radii (3.96 Å).

C-H···O Interactions: The carbonyl oxygen of the carboxymethyl group is an effective hydrogen bond acceptor. Consequently, C-H···O interactions between the pyridinium C-H groups and the carbonyl oxygen are expected to be a recurring motif in the crystal structure of this compound. These interactions contribute to the formation of layered structures or link adjacent hydrogen-bonded chains. nih.gov

The interplay of these various non-covalent forces results in a complex and robust supramolecular assembly. The directionality of these interactions is a key factor in the resulting crystal symmetry and morphology.

| Interaction | Typical Distance (Å) | Significance in Crystal Packing | Reference |

| C-H···I | - | Formation of 3D networks | nih.gov |

| I···I | < 3.96 | Formation of chains | researchgate.net |

| C-H···O | - | Linking of chains and layers | nih.gov |

Influence of Carboxymethyl Functionality on Supramolecular Assemblies and Packing

The carboxymethyl group (-CH₂COOH) is a pivotal functionality in dictating the supramolecular chemistry of this compound. Its influence stems from its ability to act as both a strong hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the carbonyl oxygen).

The presence of the carboxylic acid moiety introduces the possibility of forming robust hydrogen-bonded synthons. As seen in the crystal structure of 1-(carboxymethyl)pyridin-ium bis(trifluoromethylsulfonyl)imide, the carboxymethyl groups can lead to the formation of centrosymmetric cationic dimers through strong O-H···O hydrogen bonds. nih.gov This dimerization can be a dominant feature in the crystal packing, effectively creating a larger supramolecular cation with a different shape and charge distribution compared to the individual monomeric cation.

The interplay between the strong hydrogen-bonding capabilities of the carboxymethyl group and the weaker interactions involving the pyridinium ring and the iodide anion leads to a hierarchical organization of the crystal structure. The stronger interactions typically define the primary structural motifs, such as chains or layers, which are then interconnected by the weaker forces.

Exploration of Crystal Polymorphism and Solvate Formation

The conformational flexibility of the carboxymethyl group, coupled with the variety of possible hydrogen-bonding motifs (e.g., O-H···I vs. O-H···O), could lead to different packing arrangements with similar lattice energies. The balance between strong and weak non-covalent interactions can be subtle, and slight variations in crystallization conditions (e.g., solvent, temperature, rate of cooling) could favor the formation of different polymorphs.

Solvate formation, where solvent molecules are incorporated into the crystal lattice, is also a possibility for this compound. The presence of strong hydrogen-bonding sites on both the cation and anion makes them susceptible to forming hydrogen bonds with solvent molecules, particularly protic solvents like water or alcohols. The inclusion of solvent molecules can significantly alter the supramolecular assembly, leading to different crystal packing and, consequently, different physical properties. For instance, in the crystal structure of 1,1′-bis(carboxylatomethyl)-4,4′-bipyridine-1,1′-diium, water molecules act as bridges, connecting the cations through hydrogen bonds to form a three-dimensional network. nih.gov The potential for solvate formation should be considered when crystallizing this compound, as it can have a profound impact on the resulting solid-state structure.

Future Research Trajectories and Emerging Opportunities

Exploration of Novel Synthetic Methodologies for Derivatives

The future synthesis of 1-(Carboxymethyl)pyridin-1-ium iodide and its derivatives is geared towards enhancing efficiency, sustainability, and structural diversity. Traditional synthesis often involves the direct alkylation of pyridine (B92270), but emerging strategies promise more sophisticated control and a broader scope of accessible molecules.

Future research will likely focus on:

Green Chemistry Approaches: Moving beyond conventional methods, the development of syntheses that utilize greener solvents, reduce energy consumption, and minimize waste is a primary objective.

Advanced Functionalization: Novel strategies are being explored for the synthesis of N-aryl and N-benzyl pyridinium (B92312) salts, which are structurally related to this compound. Techniques such as using hypervalent iodine chemistry or electrochemical oxidation offer milder and more cost-effective alternatives to traditional methods that often require expensive or toxic reagents temple.edu. These methodologies could be adapted to create a diverse library of derivatives.

Structural Diversification: By modifying the carboxymethyl group, substituting the pyridine ring, or exchanging the iodide anion, a vast array of derivatives can be generated. These new structures could be tailored for specific applications, possessing unique solubility, reactivity, and electronic properties. For instance, the synthesis of derivatives like Pyridinium, 3-carboxy-1-ethyl-, iodide, methyl ester, involves a multi-step process that could be streamlined through novel synthetic pathways ontosight.ai.

Development of Expanded Catalytic Applications

This compound has established itself as a proficient catalyst, particularly in the synthesis of complex heterocyclic molecules. Its character as an acetic acid functionalized pyridinium salt makes it a valuable reusable catalyst for green chemistry protocols researchgate.netresearchgate.net.

Current research has successfully demonstrated its efficacy in one-pot, multi-component reactions. For example, it efficiently catalyzes the synthesis of pyranopyrazole derivatives through a four-component condensation reaction under solvent-free conditions researchgate.net. It has also been applied as a reusable nanostructured catalyst for the green and efficient preparation of biologically active spiropyrans researchgate.net.

Future catalytic applications could venture into:

Asymmetric Catalysis: Developing chiral derivatives of the parent compound to induce stereoselectivity in organic reactions.

Biocatalysis Mimicry: Designing derivatives that mimic enzymatic active sites to perform highly specific transformations under mild conditions.

Broader Reaction Scope: Expanding its use to other classes of organic reactions such as esterifications, aldol (B89426) reactions, and other condensation chemistries where its acidic nature and phase-transfer capabilities can be exploited.

Table 1: Known Catalytic Applications of this compound

| Reaction Type | Substrates | Product Class | Key Advantages | Reference |

|---|---|---|---|---|

| One-pot domino Knoevenagel–Michael–cyclization | Isatin (B1672199) derivatives or acenaphthenquinone, malononitrile (B47326), 1,3-dicarbonyl compounds | Spiropyrans | Green, simple, efficient, reusable nanostructured catalyst | researchgate.net |

| One-pot tandem four-component condensation | Aryl aldehydes, ethyl acetoacetate, malononitrile, hydrazine (B178648) hydrate | Pyranopyrazoles | Green, efficient, solvent-free conditions, reusable catalyst | researchgate.net |

Integration into Advanced Functional Materials Platforms

The unique properties of this compound, such as its ionic nature and functional handles, make it an excellent candidate for incorporation into advanced materials. While its primary role has been as a catalyst, its future lies in becoming an integral component of functional systems.

Emerging opportunities include:

Polymer-Supported Catalysts: Immobilizing the pyridinium salt onto polymer backbones or porous supports to create highly stable and recyclable catalytic systems. The description of the compound as a "reusable nanostructured catalyst" already points toward this potential for heterogenization researchgate.net.

Ionic Liquid-Based Materials: Utilizing it as a functional component in the design of novel ionic liquids or deep eutectic solvents for applications in biomass processing, separations, and electrochemistry. An acidic ionic liquid, 1-(carboxymethyl)pyridinium chloride, has been shown to be effective in the pretreatment of rice straw for superior enzymatic hydrolysis, indicating a potential application area for the iodide analogue researchgate.net.

Functional Coatings and Surfaces: Grafting the molecule onto surfaces to impart specific properties such as antimicrobial activity, altered hydrophilicity, or catalytic capabilities.

Enhanced Mechanistic Understanding through Advanced Theoretical Models

A deeper, molecular-level understanding of how this compound functions is critical for its rational design and optimization in future applications. Advanced theoretical and computational models are indispensable tools for achieving this insight.

Future research should leverage:

Density Functional Theory (DFT): DFT calculations can elucidate reaction mechanisms by mapping transition states, calculating activation energies, and revealing the electronic roles of the catalyst, substrates, and solvent. Such theoretical studies have been used to support experimental findings in the synthesis of related spirooxindole-pyrans researchgate.net.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the pyridinium salt in different environments, providing insight into its solvation, aggregation, and interaction with surfaces or polymer matrices.

Crystallographic Analysis: Detailed X-ray diffraction studies can reveal precise information about bond lengths, angles, and intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the compound's solid-state behavior and influence its catalytic activity nih.gov.

Table 2: Potential Theoretical Modeling Applications

| Theoretical Model | Research Objective | Potential Insights |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate catalytic mechanism for pyranopyrazole synthesis | Identify transition state structures, activation energy barriers, and the role of the carboxyl group. |

| Molecular Dynamics (MD) | Simulate behavior in aqueous vs. organic solvents | Understand solvation shells, ion-pairing effects, and self-assembly. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze non-covalent interactions in the catalytic cycle | Quantify hydrogen bonding and other weak interactions that stabilize intermediates and transition states. |

Q & A

Q. What is the optimal synthetic route for 1-(Carboxymethyl)pyridin-1-ium iodide, and how should purity be validated?

The compound is synthesized via quaternization of pyridine derivatives with iodoacetic acid or analogous alkylating agents. A reported method involves reacting 4-methylpyridine with 1-chloroacetic acid in ethyl acetate under mild conditions (room temperature, 2 hours), yielding 73% after recrystallization . Purity validation requires 1H NMR to confirm the absence of unreacted starting materials and byproducts. For structural confirmation, X-ray crystallography (using SHELXL ) is recommended, particularly to resolve potential zwitterionic forms or counterion interactions.

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

Due to its distinct pyridinium-carboxylate structure, high-performance liquid chromatography (HPLC) with UV detection at ~260 nm is effective. The compound’s ionic nature may require ion-pairing agents (e.g., tetrabutylammonium bromide) to improve retention . For qualitative profiling, FT-IR can identify carboxylate (C=O stretch at ~1700 cm⁻¹) and pyridinium (C-N⁺ vibrations at ~1200 cm⁻¹) groups.

Q. How can this compound serve as a building block in organic synthesis?

The carboxymethyl and pyridinium groups enable dual reactivity:

- Nucleophilic substitution : The iodide counterion can participate in SN2 reactions.

- Coordination chemistry : The carboxylate moiety can act as a ligand for metal complexes. Example applications include synthesizing ionic liquids or functionalized polymers, where the pyridinium ring enhances thermal stability .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound be resolved?

Discrepancies in bond lengths or angles may arise from dynamic disorder or solvent interactions. Use SHELXL ’s refinement tools (e.g., PART, SIMU, and DELU commands) to model disorder . Cross-validate against the Cambridge Structural Database (CSD) to compare with analogous pyridinium-carboxylate structures . If twinning is suspected, employ SHELXD for space-group determination .

Q. What experimental design considerations are critical for studying its corrosion inhibition properties?

- Electrochemical methods : Perform Tafel polarization and electrochemical impedance spectroscopy (EIS) in saline solutions (e.g., 3.5% NaCl) to assess inhibition efficiency.

- Surface analysis : Use AFM or SEM-EDS to examine adsorbed layers on metal substrates.

- Environmental impact : Compare with eco-friendly alternatives (e.g., pyridinium ionic liquids in ), focusing on biodegradability and toxicity.

Q. How can derivatization enhance its bioactivity or stability for pharmacological studies?

- Amide formation : React the carboxylate with amines to improve cell permeability.

- Pyridinium modifications : Introduce electron-withdrawing groups (e.g., nitro) to modulate redox potential. Validate derivatives using in vitro assays (e.g., antimicrobial activity against Gram-negative bacteria) and molecular docking to predict target binding .

Q. What strategies mitigate challenges in its use as a reference standard for spectroscopic methods?

- Isotopic labeling : Synthesize deuterated analogs (e.g., CD₂COOH) to avoid signal overlap in NMR .

- Calibration curves : Use HPLC-MS to establish linearity (R² > 0.99) across physiological pH ranges.

- Stability tests : Monitor degradation under UV light and varying temperatures to define storage conditions .

Methodological Notes

- Crystallography : Prioritize high-resolution data (≤ 0.8 Å) for SHELXL refinement. Use the Hirshfeld surface analysis to probe intermolecular interactions .

- Synthetic reproducibility : Document solvent purity (HPLC-grade) and moisture control (Schlenk line) to minimize side reactions .

- Data interpretation : Address contradictory bioactivity results by evaluating assay conditions (e.g., serum protein interference) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.